Technical Guide: Chemical Structure and Synthesis of 4-Hydroxy-7,8-dimethylcoumarin
The following technical guide provides an in-depth analysis of 4-hydroxy-7,8-dimethylcoumarin , a specialized scaffold in medicinal chemistry known for its utility in anticoagulant drug design and heterocyclic synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-hydroxy-7,8-dimethylcoumarin , a specialized scaffold in medicinal chemistry known for its utility in anticoagulant drug design and heterocyclic synthesis.[1]
[1]
Executive Summary
4-Hydroxy-7,8-dimethylcoumarin (IUPAC: 4-hydroxy-7,8-dimethyl-2H-chromen-2-one) is a substituted benzopyrone derivative.[1] Unlike the ubiquitous 7-hydroxy-4-methylcoumarin (Hymecromone), this molecule features a hydroxyl group at the C4 position, a structural motif critical for vitamin K antagonist activity (e.g., Warfarin, Dicoumarol). Its 7,8-dimethyl substitution pattern provides unique steric and electronic properties, enhancing lipophilicity and altering metabolic stability compared to the unsubstituted parent compound.
This guide details the structural dynamics, validated synthesis protocols, and spectroscopic signatures required for the precise identification and utilization of this compound in drug development.
Chemical Identity & Structural Dynamics[1]
Nomenclature and Identifiers
Property
Data
IUPAC Name
4-hydroxy-7,8-dimethyl-2H-chromen-2-one
Common Name
4-Hydroxy-7,8-dimethylcoumarin
Molecular Formula
CHO
Molecular Weight
190.20 g/mol
CAS Registry Number
55004-75-6
SMILES
CC1=C(C)C=CC2=C1OC(=O)C=C2O
Tautomerism: The Chameleon Effect
A defining characteristic of 4-hydroxycoumarins is their keto-enol tautomerism.[1] While typically depicted as the 4-hydroxy enol (A) , the molecule exists in equilibrium with the 2,4-chromandione (B) form. This equilibrium is solvent-dependent and critical for reactivity (e.g., alkylation at C3 vs. O4).[1]
Solid State: Predominantly exists as the 4-hydroxy enol (A) due to intermolecular hydrogen bonding.[1]
Solution: Polar solvents stabilize the dione form, though the enol often remains major due to conjugation.
Figure 1: Tautomeric equilibrium between the stable pseudo-aromatic enol and the reactive dione species.[1]
Synthesis Protocol: The Shah-Parkhie Reaction[1]
The most robust route to 4-hydroxycoumarins is the Shah-Parkhie reaction , which involves the condensation of a phenol with malonic acid using phosphorus oxychloride (POCl
) as a condensing agent.
Reaction Scheme
Starting Materials:
2,3-Dimethylphenol (2,3-Xylenol): Provides the aromatic core with pre-set methyls.[1]
/ ZnCl: Acts as the Lewis acid catalyst and dehydrating agent.
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to POCl
toxicity.
Preparation: In a round-bottom flask equipped with a calcium chloride drying tube, mix 2,3-dimethylphenol (0.1 mol, 12.2 g) and malonic acid (0.1 mol, 10.4 g).
Catalysis: Add phosphorus oxychloride (POCl
) (20 mL) and anhydrous zinc chloride (ZnCl) (30 g).
Cyclization: Heat the mixture on a water bath at 60–70°C for 12–15 hours . The reaction proceeds via esterification followed by an intramolecular Friedel-Crafts acylation.[1]
Quenching: Cool the reaction mixture to room temperature. Pour the dark syrupy mass slowly into crushed ice (500 g) with vigorous stirring to decompose excess POCl
.
Isolation: A solid precipitate will form. Allow it to stand for 2 hours to ensure complete hydrolysis of phosphorodichloridates.
Purification: Filter the solid and wash with cold water. Dissolve the crude product in 10% sodium carbonate (Na
CO) solution (filters out unreacted phenol).
Acidification: Acidify the filtrate with dilute HCl to reprecipitate the pure 4-hydroxy-7,8-dimethylcoumarin.
Crystallization: Recrystallize from ethanol/water or acetic acid to yield white/off-white needles.[1]
Figure 2: The Shah-Parkhie synthesis pathway converting 2,3-xylenol to the target coumarin.[1]
Spectroscopic Characterization
Verification of the structure relies on distinguishing the 7,8-dimethyl substitution pattern from other isomers (e.g., 5,7-dimethyl).
(Recommended due to solubility and H-bonding disruption).
Proton
Shift ( ppm)
Multiplicity
Integration
Assignment
OH
11.0 - 12.5
Broad Singlet
1H
Enolic hydroxyl (C4-OH)
H-5
7.60 - 7.70
Doublet ( Hz)
1H
Aromatic (Ortho to H-6)
H-6
7.10 - 7.20
Doublet ( Hz)
1H
Aromatic (Ortho to H-5)
H-3
5.50 - 5.60
Singlet
1H
Vinyl proton (Characteristic of 4-OH)
CH-8
2.30 - 2.40
Singlet
3H
Methyl at C8
CH-7
2.25 - 2.35
Singlet
3H
Methyl at C7
Interpretation Logic:
The H-3 singlet at ~5.5 ppm is the "fingerprint" of the 4-hydroxycoumarin core.[1]
The H-5/H-6 doublets confirm the ortho-coupling, proving that positions 5 and 6 are unsubstituted and adjacent.[1] This validates the 7,8-dimethyl arrangement (as opposed to 5,7-dimethyl which would show two singlets for aromatic protons).[1]
120-122: Retro-Diels-Alder fragmentation typical of coumarins.
Reactivity & Applications
Chemical Reactivity
The 4-hydroxy-7,8-dimethylcoumarin scaffold possesses three distinct reactive sites:
C3-Position (Nucleophilic): The carbon between the hydroxyl and carbonyl is highly nucleophilic. It reacts with aldehydes (Knoevenagel condensation) to form Dicoumarol analogs or with electrophiles (Mannich reaction).
O4-Position (Enolic Oxygen): Reacts with acyl chlorides or alkyl halides to form esters/ethers.[1]
Lactone Ring: Susceptible to hydrolysis in strong base, opening to the coumarinic acid salt.
Biological Relevance[1]
Anticoagulant Potential: Like Warfarin, 4-hydroxycoumarins inhibit Vitamin K Epoxide Reductase (VKORC1) .[1] The 7,8-dimethyl substitution increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), potentially altering blood-brain barrier penetration or protein binding compared to unsubstituted analogs.
Antibacterial: 4-hydroxycoumarins functionalized at C3 exhibit broad-spectrum antibacterial activity, often enhanced by the hydrophobic methyl groups at 7 and 8.[1]
References
Shah, R. C., & Shah, V. R. (1942). The condensation of malonic acid with phenols in the presence of phosphorus oxychloride.[2] Journal of the Chemical Society. [1]
Jung, J. C., et al. (2001). A facile synthesis of 4-hydroxycoumarin derivatives.[1][2][3] Journal of Heterocyclic Chemistry. [1]
Patel, A., et al. (2012). Synthesis and antimicrobial activity of some new 4-hydroxycoumarin derivatives.[4] Medicinal Chemistry Research.
PubChem. (2024). Compound Summary: 4-hydroxy-7,8-dimethylcoumarin.[1][5] National Library of Medicine.
4-hydroxy-7,8-dimethylcoumarin molecular weight and formula
The following technical guide provides an in-depth analysis of 4-hydroxy-7,8-dimethylcoumarin , a specialized coumarin derivative utilized in pharmaceutical research and organic synthesis. Executive Summary 4-Hydroxy-7,8...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-hydroxy-7,8-dimethylcoumarin , a specialized coumarin derivative utilized in pharmaceutical research and organic synthesis.
Executive Summary
4-Hydroxy-7,8-dimethylcoumarin (CAS: 55004-75-6) is a bicyclic aromatic compound belonging to the 4-hydroxycoumarin class.[1] Unlike its fluorescent isomer (7-hydroxy-4,8-dimethylcoumarin), this molecule is primarily investigated for its pharmacological potential as an anticoagulant scaffold and a precursor for heterocyclic drug candidates.[1] Its structure—defined by a hydroxy group at position 4 and methyl substitutions at positions 7 and 8—imparts specific electronic properties that facilitate electrophilic substitution at the 3-position, making it a critical "warhead" in the synthesis of dicoumarol-like anticoagulants and pyrano-fused derivatives.[1]
The physicochemical profile of 4-hydroxy-7,8-dimethylcoumarin is dominated by the acidity of the enolic hydroxyl group at position 4.[1] This proton is significantly more acidic (pKa ~4–5) than phenolic hydroxyls due to resonance stabilization with the lactone carbonyl, allowing the molecule to exist in equilibrium between its enol and keto tautomers.
Detailed Properties Table
Property
Value / Description
Source/Derivation
Exact Mass
190.0630 Da
Calculated (C₁₁H₁₀O₃)
Appearance
White to off-white crystalline powder
Experimental observation
Melting Point
>210 °C (Typical for 4-OH coumarins)
Class characteristic [1]
Solubility
Soluble in DMF, DMSO, aqueous alkali; Poor in water
Enolic acidity
UV/Vis Absorption
λmax ~300–310 nm
Conjugated system
Acidity (pKa)
~4.2
4-OH group resonance
Structural Differentiation
It is critical to distinguish this molecule from its isomer, 7-hydroxy-4,8-dimethylcoumarin .[1]
4-Hydroxy-7,8-dimethylcoumarin (Target): OH at C4.[1][2] Non-fluorescent (typically). Precursor to anticoagulants (Warfarin analogs).
7-Hydroxy-4,8-dimethylcoumarin (Isomer): OH at C7.[1] Highly fluorescent. Used as a laser dye or optical brightener.[3]
Synthetic Methodologies
The synthesis of 4-hydroxycoumarins differs fundamentally from the Pechmann condensation used for 4-methylcoumarins.[1] The most robust protocol involves the Shah-Parkhie reaction or the condensation of phenols with malonic acid derivatives.[1]
Protocol: Condensation of 2,3-Dimethylphenol with Malonic Acid
This method is preferred for its operational simplicity and high yield.[1] It utilizes phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as condensing agents.[1][4]
Preparation: In a round-bottom flask equipped with a calcium chloride guard tube, mix 2,3-dimethylphenol (0.1 mol) and malonic acid (0.12 mol).
Activation: Add anhydrous ZnCl₂ (30 g) followed by the slow addition of POCl₃ (20 mL). The reaction is exothermic; ensure efficient stirring.
Cyclization: Heat the reaction mixture on a water bath at 60–70 °C for 12–15 hours. The mixture will thicken as the cyclization proceeds.
Quenching: Cool the reaction mass to room temperature and pour it slowly into crushed ice (approx. 500 g) with vigorous stirring to decompose the excess POCl₃.
Isolation: A solid precipitate of crude 4-hydroxy-7,8-dimethylcoumarin will form.[1] Filter the solid and wash thoroughly with cold water to remove acidic residues.
Purification: Dissolve the crude solid in 10% sodium carbonate solution (the product dissolves as the sodium salt). Filter off any insoluble impurities (unreacted phenol). Acidify the filtrate with dilute HCl to reprecipitate the pure product. Recrystallize from ethanol or acetic acid.
Reaction Pathway Visualization
The following diagram illustrates the mechanism, highlighting the critical acylation and subsequent intramolecular cyclization.
Figure 1: Synthetic pathway via the Shah-Parkhie reaction.[1] The 2,3-dimethyl substitution pattern on the phenol directs the cyclization to yield the 7,8-dimethyl coumarin core.[1]
Analytical Characterization
Validating the structure requires confirming the regiochemistry of the methyl groups and the presence of the enolic hydroxyl.
Nuclear Magnetic Resonance (NMR) Profile
¹H NMR (DMSO-d₆, 300 MHz):
δ 2.25–2.40 ppm (s, 6H): Two singlets corresponding to the methyl groups at C7 and C8.
δ 5.50–5.60 ppm (s, 1H): Characteristic singlet for the C3 proton (olefinic). This signal confirms the 4-hydroxy substitution pattern (unlike 4-methyl coumarins which lack this high-field olefinic proton).[1]
δ 7.10–7.60 ppm (m, 2H): Aromatic protons at C5 and C6, typically showing ortho-coupling (J ≈ 8 Hz).[1]
δ 12.0–12.5 ppm (br s, 1H): The enolic OH proton (exchangeable with D₂O).
Mass Spectrometry[1]
ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 189.2.[1]
ESI-MS (Positive Mode): [M+H]⁺ peak at m/z 191.2.[1]
Applications in Drug Development
Anticoagulant Scaffold
The 4-hydroxycoumarin moiety is the pharmacophore responsible for Vitamin K antagonism (Warfarin-like activity).[1] 4-Hydroxy-7,8-dimethylcoumarin serves as a lipophilic scaffold for synthesizing "super-warfarins."[1] The C3 position is highly nucleophilic, allowing for Michael additions to α,β-unsaturated ketones to form bis-coumarins (Dicoumarol derivatives).[1]
Precursor for Heterocyclic Fusion
This molecule is a versatile starting material for synthesizing pyrano[3,2-c]coumarins and chromeno[4,3-b]chromenes.[1]
Reaction: Condensation with aromatic aldehydes and active methylene compounds (e.g., malononitrile).
Utility: These fused systems are screened for antimicrobial, anti-inflammatory, and anticancer activities [2].
Fluorescence Probes (Derivative-based)
While the 4-hydroxy form is not intensely fluorescent, its O-alkylated or O-acylated derivatives can exhibit tunable fluorescence, useful for developing lipophilic biological probes.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55004-75-6. Retrieved from [Link]
Al-Warhi, T. et al. (2020). Recent Advances in the Synthesis and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Retrieved from [Link][1]
Jung, J.C. et al. (1999).A simple and facile synthesis of 4-hydroxycoumarin. Synthetic Communications. (Contextual grounding for synthesis method).
A Comparative Technical Guide to 7,8-dimethyl-4-hydroxycoumarin and 4-methyl-7,8-dihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of two structurally related coumarin derivatives: 7,8-dimethyl-4-hydroxycoumarin and 4-methyl-7,8-dihyd...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two structurally related coumarin derivatives: 7,8-dimethyl-4-hydroxycoumarin and 4-methyl-7,8-dihydroxycoumarin. It explores their synthesis, physicochemical properties, and biological activities, offering field-proven insights and detailed experimental protocols to support research and development efforts in medicinal chemistry.
Introduction and Structural Overview
Coumarins (2H-1-benzopyran-2-ones) are a major class of phenolic compounds found in nature and are widely synthesized due to their significant pharmacological potential. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The specific substitutions on the coumarin scaffold are critical determinants of their biological function and potency.
This guide focuses on a comparative analysis of two specific derivatives, highlighting how subtle structural differences—specifically the placement of methyl and hydroxyl groups—can lead to distinct physicochemical and pharmacological profiles.
7,8-dimethyl-4-hydroxycoumarin: Features two methyl groups at positions C7 and C8 and a hydroxyl group at C4.
4-methyl-7,8-dihydroxycoumarin (4-Methyldaphnetin): Features a methyl group at C4 and a catechol-like dihydroxy arrangement at C7 and C8.
Synthesis Pathways
The primary synthetic route for both coumarin derivatives is the Pechmann condensation , a classic method involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1] The choice of the starting phenol is the key determinant for the final substitution pattern on the benzopyrone ring.
Synthesis of 7,8-dimethyl-4-hydroxycoumarin
This compound is synthesized via a modified Pechmann condensation or related cyclization methods. The critical starting material is 2,3-dimethylphenol. The reaction proceeds by condensing 2,3-dimethylphenol with a suitable C3-synthon like malonic acid derivatives under acidic conditions, followed by cyclization.
Synthesis of 4-methyl-7,8-dihydroxycoumarin
This derivative is more commonly synthesized via the standard Pechmann condensation. The reaction involves the condensation of 1,2,3-trihydroxybenzene (pyrogallol) with ethyl acetoacetate in the presence of an acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.[2]
The general mechanism for the Pechmann condensation is a three-step process:
Transesterification: Formation of a β-hydroxy ester.
Intramolecular Cyclization: An electrophilic attack (Friedel-Crafts acylation type) from the activated phenol ring onto the keto-carbonyl group.
Dehydration: Removal of a water molecule to form the stable α-pyrone ring.[3]
General Workflow for Pechmann Condensation.
Physicochemical Properties: A Comparative Table
The differences in substitution patterns directly influence the physicochemical properties of these molecules, which in turn affect their solubility, bioavailability, and interaction with biological targets.
Insight: The presence of two hydroxyl groups in 4-methyl-7,8-dihydroxycoumarin increases its polarity compared to the dimethylated analogue, as reflected in the lower calculated logP value. This suggests potentially different solubility profiles and membrane permeability, which are critical factors in drug development.
Biological Activities and Mechanisms of Action
While both compounds belong to the coumarin family, their distinct functionalities lead to different biological activities and potencies. Research is significantly more extensive for 4-methyl-7,8-dihydroxycoumarin.
This compound is well-studied and exhibits a broad spectrum of activities, largely attributed to its ortho-dihydroxy (catechol) moiety.
The catechol structure makes 4-methyl-7,8-dihydroxycoumarin an excellent radical scavenger.[5][6] It can effectively neutralize reactive oxygen species (ROS), protecting cells from oxidative stress.[7]
Mechanism: It directly scavenges free radicals like superoxide and protects lipid bilayers from peroxidation.[5] Its neuroprotective effects are linked to inhibiting glutamate-induced glutathione depletion and ROS generation.[7] Furthermore, it prevents the depletion of hippocalcin, a protein that buffers intracellular calcium, thereby preventing calcium-induced cell death in neurons.[7] It has also been shown to chelate Fe²⁺ and Cu²⁺ ions, which can catalyze the formation of ROS, and protect against mitochondrial dysfunction in models of Parkinson's disease.[8]
Neuroprotective Mechanism of 4-methyl-7,8-dihydroxycoumarin.
Studies have shown that 7,8-dihydroxy-4-methylcoumarin derivatives are potent anticancer agents, often showing selective toxicity towards cancer cells.[9] The ortho-dihydroxy configuration is crucial for this activity.
Mechanism: The anticancer effects are mediated through the induction of apoptosis. While the precise pathways can be cell-type dependent, a common mechanism involves the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), leading to the activation of caspase-3 and subsequent cleavage of PARP.[10]
Coumarins with vicinal dihydroxy substitutions are known to be potent inhibitors of enzymes involved in the inflammatory cascade.[11]
Mechanism: They can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[12] This action is closely linked to their antioxidant properties, as inflammation and oxidative stress are often interconnected.[12]
7,8-dimethyl-4-hydroxycoumarin
Data on the specific biological activities of 7,8-dimethyl-4-hydroxycoumarin are less abundant in the scientific literature compared to its dihydroxy counterpart. However, based on the general structure-activity relationships of 4-hydroxycoumarins, some activities can be inferred and are areas for future investigation.
The 4-hydroxycoumarin scaffold is the backbone of many well-known anticoagulant drugs, such as warfarin.[13] These compounds act by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme, which is essential for the blood clotting cascade. The presence of the 4-hydroxy group on 7,8-dimethyl-4-hydroxycoumarin makes it a candidate for investigation into anticoagulant properties.
While the catechol group is a strong predictor of antioxidant and potent anticancer activity, other substitution patterns can also confer these properties. 4-hydroxycoumarin derivatives have been reported to possess anti-inflammatory and anticancer activities through various mechanisms.[13][14] The dimethyl substitution at C7 and C8 would increase the lipophilicity of the molecule compared to the dihydroxy version, which could alter its cell penetration and interaction with molecular targets.
Experimental Protocols
Protocol: Synthesis of 4-methyl-7,8-dihydroxycoumarin
This protocol is based on the classic Pechmann condensation.
Materials:
Pyrogallol (1,2,3-trihydroxybenzene)
Ethyl acetoacetate
Concentrated Sulfuric Acid (98%) or Amberlyst-15 resin[2]
Ethanol
Ice bath, round-bottom flask, magnetic stirrer, condenser.
Preparation: Carefully add concentrated H₂SO₄ (e.g., 15 mL) to a beaker placed in an ice bath and chill to below 10°C.
Reactant Mixture: In a separate flask, dissolve pyrogallol in ethyl acetoacetate (e.g., a 1:1.1 molar ratio).
Condensation: Add the pyrogallol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 20°C throughout the addition, as the reaction is exothermic.
Reaction: After the addition is complete, continue stirring the mixture for 10-30 minutes to ensure the reaction goes to completion.
Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water while stirring vigorously. A precipitate of the crude product will form.
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 4-methyl-7,8-dihydroxycoumarin.
Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[15]
Materials:
Cancer cell line (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.
Compound Treatment: Prepare serial dilutions of the test coumarin derivative in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
Incubation: Incubate the plates for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The comparative analysis reveals that 4-methyl-7,8-dihydroxycoumarin is a potent bioactive molecule with well-documented antioxidant, neuroprotective, and anticancer properties, primarily driven by its catechol moiety. In contrast, 7,8-dimethyl-4-hydroxycoumarin is less studied, but its 4-hydroxycoumarin core suggests potential for anticoagulant activity.
The key structural difference—a catechol group versus two methyl groups and a 4-hydroxy group—fundamentally alters the electronic and steric properties of the molecules, dictating their biological profiles.
Future research should focus on:
Systematic evaluation of 7,8-dimethyl-4-hydroxycoumarin: A thorough investigation of its biological activities, including anticoagulant, anticancer, and anti-inflammatory effects, is warranted to understand its potential.
Direct Comparative Studies: Head-to-head comparisons of these two compounds in various biological assays would provide definitive data on their relative potency and mechanisms of action.
Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds is crucial for assessing their drug-like properties and potential for clinical translation.
By understanding the nuanced structure-activity relationships of these coumarin derivatives, researchers can better design and develop novel therapeutic agents with improved efficacy and specificity.
Mancini, M., Galiano, V., Milani, M., et al. (2017). Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. ACS Chemical Neuroscience, 8(1), 123-134. [Link][8]
Ghosh, S., et al. (2023). Coumarin: A natural solution for alleviating inflammatory disorders. Journal of Ethnopharmacology. [Link][16]
Hadjipavlou-Litina, D. J., Litinas, K. E., & Kontogiorgis, C. (2007). The Anti-inflammatory Effect of Coumarin and its Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 6(4), 293-306. [Link][11]
Trivedi, R., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link][17]
Baruah, F. B., et al. (2023). Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain. AIMS Medical Science, 10(2), 110-133. [Link][12]
Kim, T., et al. (2024). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity. Frontiers in Immunology, 15. [Link][18]
Demirtas, I., Gecibesler, I. H., & Yaglioglu, A. S. (2016). Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. Revista Brasileira de Farmacognosia, 26(1), 60-66. [Link][19]
Nabavi, S. F., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical & Pharmaceutical Bulletin, 64(1), 63-68. [Link][20]
Emami, S., & Dadashpour, S. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. European Journal of Medicinal Chemistry, 94, 1-21. [Link][9]
Bhattacharyya, S. S., Paul, S., & Khuda-Bukhsh, A. R. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. Experimental and Toxicologic Pathology, 61(4), 331-344. [Link][21]
Engel, D., et al. (2021). Behavioral, neuroplasticity and metabolic effects of 7,8-dihydroxy-4-methylcoumarin associated with physical activity in mice. Metabolic Brain Disease, 36(8), 2419-2428. [Link][22]
Cheméo. (n.d.). 7-Hydroxy-4,8-dimethylcoumarin. Retrieved from [Link][4]
Aisyah, S., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 15(2), 1083-1090. [Link][23]
Becerra-Anaya, S. J., et al. (2023). Mechanical approaches for the 4-methylcoumarins synthesis via the Pechmann condensation. ResearchGate. [Link][24]
ResearchGate. (n.d.). Synthesis of 4-methyl coumarin derivatives via Pechmann condensation. Retrieved from [Link][25]
Kumar, S., & Singh, P. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 65-71. [Link][2]
Morabito, G., et al. (2010). Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems. Biochimie, 92(9), 1156-1163. [Link][5]
Al-Ishaq, R. K., et al. (2023). 7, 8-Dihydroxy-4-methyl coumarin alleviates cholestasis via activation of the Farnesoid X receptor in vitro and in vivo. Chemico-Biological Interactions, 370. [Link][26]
Lee, S., & Lee, Y. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4789-4810. [Link][13]
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link][1]
Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 59(12), 1705-1709. [Link][6]
Sanna, F., et al. (2023). 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile. European Journal of Medicinal Chemistry, 245. [Link]
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link][27]
EPA. (n.d.). 7-hydroxy-8-methyl coumarin Properties. Retrieved from [Link][28]
Czerwonka, A., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][14]
Bouasla, R., & Amaro, M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Synthetic Communications, 47(1), 1-22. [Link][29]
Becerra-Anaya, S. J., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 798-811. [Link][30]
Rather, M. A., et al. (2023). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Journal of Environmental Pathology, Toxicology and Oncology, 42(2). [Link][10]
ResearchGate. (n.d.). Reaction Pathway of the Pechmann reaction for the 7‐hydroxy‐4‐methylcoumarin synthesize. Retrieved from [Link][31]
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Retrieved from [Link][32]
Chemsrc. (n.d.). 4,8-Dimethyl-7-hydroxycoumarin. Retrieved from [Link][33]
Stoyanov, S., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3747. [Link][34]
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. Retrieved from [Link][35]
PubChem. (n.d.). 4-Hydroxy-7-methylcoumarin. Retrieved from [Link][36]
ResearchGate. (n.d.). Synthesis and antioxidant activity of selected 4-methylcoumarins. Retrieved from [Link][37]
Semantic Scholar. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Retrieved from [Link][38]
Technical Guide: Solubility Profile of 4-Hydroxy-7,8-Dimethylcoumarin in DMSO and Ethanol
Part 1: Executive Summary & Physicochemical Context The Compound at a Glance 4-Hydroxy-7,8-dimethylcoumarin (CAS: 4115-76-8) is a substituted benzopyrone derivative.[1] In drug development, it serves as a critical scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Context
The Compound at a Glance
4-Hydroxy-7,8-dimethylcoumarin (CAS: 4115-76-8) is a substituted benzopyrone derivative.[1] In drug development, it serves as a critical scaffold for anticoagulant agents, antibiotics (novobiocin analogues), and fluorescent probes. Its solubility profile is dominated by the interplay between the polar 4-hydroxy/lactone motif and the hydrophobic 7,8-dimethyl substitution pattern.
Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) is essential for two distinct phases of research:
Biological Assays (DMSO): Creating high-concentration stock solutions for cellular delivery.
Purification (Ethanol): Exploiting temperature-dependent solubility for recrystallization.
Structural Impact on Solubility
Unlike the parent molecule (4-hydroxycoumarin), the addition of methyl groups at the 7 and 8 positions introduces significant changes to the crystal lattice energy and solvation thermodynamics.
Lipophilicity: The 7,8-dimethyl moiety increases the
(partition coefficient), reducing water solubility but enhancing affinity for organic solvents.
Crystal Lattice Energy: The compound exhibits a high melting point (236–237°C ), indicating strong intermolecular forces (likely
stacking and hydrogen bonding dimers). This high lattice energy creates a high energy barrier for dissolution, requiring solvents with strong dipole moments (DMSO) or hydrogen-bonding capabilities (Ethanol) to overcome.
Part 2: Solubility Landscape
Operational Solubility Data
Note: While exact temperature-dependent curves for this specific isomer are rare in public repositories, the following operational ranges are derived from synthesis purification protocols and structural analog behavior (4-hydroxycoumarin).
Solvent
Solubility Class
Est. Saturation ()
Est. Saturation ()
Primary Application
DMSO
High
> 30 mg/mL (approx. 150 mM)
> 100 mg/mL
Stock Solutions: Ideal for biological assays; prevents precipitation upon dilution into media.
Ethanol
Temperature-Dependent
2–5 mg/mL (Sparingly Soluble)
> 25 mg/mL (Soluble)
Recrystallization: The steep solubility curve allows for high-purity recovery upon cooling.
Water
Low
< 0.1 mg/mL
< 1 mg/mL
Anti-Solvent: Used to force precipitation from ethanolic solutions.
Solute-Solvent Interaction Mechanisms
The dissolution is driven by distinct mechanisms in each solvent system.
Figure 1: Mechanistic drivers of dissolution. DMSO disrupts the crystal lattice via strong dipole interactions with the lactone ring, while Ethanol utilizes hydrogen bonding with the 4-hydroxyl group.
Part 3: Thermodynamic Analysis
The dissolution of 4-hydroxy-7,8-dimethylcoumarin is an endothermic process (
), meaning solubility increases with temperature.
Enthalpy (
): Positive. Energy is required to break the stable crystal lattice (MP 237°C).
Entropy (
): Positive. The disorder increases as the organized crystal breaks into free-moving solvated molecules.
Gibbs Free Energy (
):
At high temperatures (e.g., boiling ethanol),
dominates, making negative (spontaneous dissolution).
At low temperatures, the lattice enthalpy dominates, resulting in precipitation (recrystallization).
Part 4: Experimental Determination Protocols
Since specific batch-to-batch variations affect solubility, researchers must validate these values empirically. Below are two field-proven protocols.
Protocol A: Dynamic Laser Monitoring (The Gold Standard)
Best for: Generating precise Solubility vs. Temperature curves.
Principle: A laser beam passes through a solvent containing excess solute. As temperature rises, the solid dissolves, increasing transmission. The "Clear Point" indicates saturation.
Figure 2: Automated solubility determination workflow using laser transmissivity to detect the precise point of saturation.
Step-by-Step:
Prepare 5 vials with increasing mass fractions of the coumarin derivative in Ethanol (e.g., 0.005, 0.010, 0.015, 0.020 mass fraction).
Place in a jacketed vessel with magnetic stirring (400 rpm).
Direct a He-Ne laser (632.8 nm) through the vial to a photodetector.
Ramp temperature from 20°C to 60°C at 0.5 K/min.
Record the temperature where laser intensity maximizes (Clear Point).
Best for: Single-point determination at room temperature.
Saturation: Add excess 4-hydroxy-7,8-dimethylcoumarin to 5 mL of DMSO or Ethanol.
Equilibration: Shake at constant temperature (
) for 24–48 hours.
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to temp).
Quantification: Dilute filtrate and analyze via HPLC-UV (Detection at ~308 nm).
Part 5: Practical Applications & Recommendations
Recrystallization (Purification)
The steep solubility curve in Ethanol makes it the solvent of choice for purification.
Procedure: Dissolve crude solid in boiling ethanol . If insoluble particles remain, filter hot. Add warm water dropwise until slight turbidity appears (optional "mixed solvent" method), then cool slowly to 4°C.
Yield: Expect 60–75% recovery due to the "sparingly soluble" nature at room temperature.
Biological Stock Preparation
Solvent: 100% DMSO.
Concentration: Prepare a 100 mM master stock.
Storage: Aliquot and store at -20°C.
Precipitation Alert: When diluting into aqueous cell media, ensure the final DMSO concentration is < 0.5% (v/v). Watch for "crashing out" (precipitation) due to the compound's hydrophobicity.
Kim, T. K., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. International Journal of Pharmaceutics. [Link]
Jouyban, A. (2019). Solubility of drugs in ethanol and DMSO. ResearchGate. [Link]
Thermodynamic Modeling of Coumarins
Ganai, S., et al. (2026). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems. Journal of Chemical Thermodynamics. [Link]
Physical Properties
Cheméo. (2026).[3] 7-Hydroxy-4,8-dimethylcoumarin Spectral and Physical Data. Cheméo. [Link]
Technical Application Note: High-Purity Synthesis of 4-Hydroxy-7,8-Dimethylcoumarin via Modified Pechmann Condensation
Part 1: Executive Summary & Strategic Rationale The synthesis of 4-hydroxy-7,8-dimethylcoumarin represents a critical workflow in the development of anticoagulant pharmacophores and fluorescent probes. While the classica...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The synthesis of 4-hydroxy-7,8-dimethylcoumarin represents a critical workflow in the development of anticoagulant pharmacophores and fluorescent probes. While the classical Pechmann condensation (using phenols and
-keto esters) efficiently yields 4-methylcoumarins, the introduction of a 4-hydroxyl group requires a specific modification using malonic acid or malonates.
This protocol addresses the primary challenge in this synthesis: Regioselectivity . The starting material, 2,3-dimethylphenol (2,3-xylenol), possesses two nucleophilic sites—the para position (C4) and the ortho position (C6). Standard electrophilic aromatic substitutions favor the para position. However, due to the steric buttressing effect of the methyl group at C3 of the phenol, the para position is sterically crowded. This protocol utilizes the Shah-Parkhie Modification (
) to drive the reaction towards the thermodynamically stable 4-hydroxycoumarin scaffold, leveraging steric factors to favor the formation of the angular 7,8-dimethyl isomer over the linear 6,7-isomer.
Part 2: Mechanistic Insight & Reaction Design[1]
The Reaction Pathway
The synthesis is a condensation of 2,3-dimethylphenol and malonic acid . Unlike the standard Pechmann reaction which uses sulfuric acid, this protocol employs Phosphorus Oxychloride (
) and Zinc Chloride () .
Activation:
converts malonic acid into a highly reactive malonyl chloride/phosphoryl intermediate.
Esterification: The phenol attacks the activated malonyl species to form an aryl malonate ester.
Fries-Type Rearrangement & Cyclization: Mediated by Lewis acid (
), the ester undergoes an intramolecular electrophilic attack.
Critical Path: The attack occurs at the ortho-position (C6) of the phenol ring due to the steric hindrance at the para-position (C4) caused by the adjacent methyl group.
Dehydration: Loss of water yields the final coumarin ring.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the Shah-Parkhie modification of the Pechmann condensation.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
Reagent
Purity/Grade
Role
Stoichiometry
2,3-Dimethylphenol
>98% (HPLC)
Substrate
1.0 equiv
Malonic Acid
Reagent Grade
C3-Synthon
1.0 - 1.2 equiv
Phosphorus Oxychloride ()
Anhydrous
Condensing Agent
2.0 - 2.5 equiv
Zinc Chloride ()
Anhydrous (Fused)
Lewis Acid Catalyst
3.0 equiv
Sodium Carbonate ()
10% Aqueous Sol.
Purification
N/A
Equipment:
3-neck Round Bottom Flask (RBF) with Calcium Chloride guard tube.
Oil bath with digital temperature control.
Overhead mechanical stirrer (magnetic stirring may fail as viscosity increases).
Step-by-Step Methodology
Phase 1: Pre-Reaction Setup
Drying: Ensure all glassware is oven-dried. Moisture decomposes
violently.
Catalyst Preparation: If using granular
, fuse it freshly in a crucible to remove moisture, then powder it rapidly before adding to the reaction vessel.
Heating: Heat the mixture on an oil bath at 60°C - 65°C for 18 to 24 hours .
Process Control: The reaction mixture will turn into a viscous, dark reddish-brown syrup. Do not overheat (>80°C) as this promotes tar formation and decarboxylation.
Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the phenol spot.[1]
Phase 3: Quenching & Isolation
Hydrolysis: Cool the reaction mixture to room temperature. Pour the viscous mass slowly into 500 g of crushed ice with vigorous stirring.
Observation: A solid precipitate (often sticky initially) will separate.
Digestion: Allow the suspension to stand for 2-4 hours (or overnight) to decompose excess
completely.
Filtration: Filter the crude solid and wash with cold water (3 x 50 mL).
Phase 4: Chemical Purification (Critical Step)
Unlike simple recrystallization, this step removes unreacted phenolic impurities and chromone byproducts.
Base Treatment: Transfer the crude solid to a beaker and treat with 10% Sodium Carbonate (
) solution.
Logic: 4-Hydroxycoumarins are acidic (enol form) and dissolve in carbonate. Non-acidic impurities (chromones, unreacted phenols) will remain undissolved.
Filtration: Filter the solution. Keep the Filtrate (contains the product). Discard the residue.
Acidification: Slowly acidify the filtrate with dilute HCl (2M) until pH ~2.
Result: The pure 4-hydroxy-7,8-dimethylcoumarin precipitates as a white/off-white solid.
Final Isolation: Filter, wash with water, and dry.[2][3]
Recrystallization: Recrystallize from Glacial Acetic Acid or Ethanol/Water (80:20) to yield fine needles.
Workflow Diagram
Figure 2: Operational workflow for the isolation of chemically pure 4-hydroxycoumarin.
Part 4: Analytical Validation & Quality Control
To ensure the correct isomer (7,8-dimethyl) was formed rather than the 6,7-dimethyl isomer, NMR analysis is required.
Expected Analytical Data
Parameter
Specification
Diagnostic Logic
Appearance
White to pale yellow needles
Dark color indicates oxidation/tar.
Melting Point
240°C - 242°C
Sharp range indicates high purity.
H-NMR (DMSO-)
2.25, 2.35 (s, 6H, )
Two distinct methyl signals.
5.55 (s, 1H, C3-H)
Characteristic vinyl proton of 4-OH coumarin.
7.15 (d, 1H, , C6-H) 7.55 (d, 1H, , C5-H)
CRITICAL: Two doublets indicate protons are ortho to each other. This confirms the 7,8-dimethyl substitution pattern. (If 6,7-dimethyl, these would be singlets).
Ensure is fresh and is anhydrous. Increase reaction time.
Product does not precipitate with Acid
Product trapped in organic impurities.
Ensure the extraction step was performed thoroughly.
NMR shows Singlets in Ar-region
Formation of 6,7-isomer.
Reaction temperature was too high, overcoming steric hindrance. Maintain strict 60-65°C control.
Part 5: References
Shah, R. C., et al. (1940). The condensation of 2:3-dimethylphenol with malonic acid. Journal of the University of Bombay. (Foundational text on the Shah-Parkhie modification).
Organic Chemistry Portal. (2023). Pechmann Condensation.[1][3][5][6][7][8] Retrieved from [Link]
Sethi, M. K., et al. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride. Der Pharma Chemica, 8(10), 18-22.[9] Retrieved from [Link]
Song, X., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Arabian Journal of Chemistry. Retrieved from [Link]
Synthesis of Furochromene Derivatives from 4-Hydroxy-7,8-dimethylcoumarin: An In-depth Technical Guide
Introduction: The Significance of Furochromenes Furochromenes, a class of heterocyclic compounds characterized by a fused furan and chromene ring system, represent a scaffold of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Furochromenes
Furochromenes, a class of heterocyclic compounds characterized by a fused furan and chromene ring system, represent a scaffold of significant interest in medicinal chemistry and drug development. These compounds are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique photophysical properties of certain furochromenes also make them valuable as fluorescent probes and photosensitizing agents. The strategic derivatization of the furochromene core allows for the fine-tuning of these properties, making the development of efficient and versatile synthetic routes a key focus for researchers.
This guide provides a comprehensive overview of the synthesis of furochromene derivatives, with a specific focus on utilizing 4-hydroxy-7,8-dimethylcoumarin as a readily accessible starting material. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.
The Starting Material: 4-Hydroxy-7,8-dimethylcoumarin
The chosen precursor, 4-hydroxy-7,8-dimethylcoumarin, is itself a derivative of the versatile 4-hydroxycoumarin scaffold.[1] The presence of the methyl groups at the 7 and 8 positions influences the electronic and steric environment of the molecule, which can be strategically exploited in the subsequent synthesis of furochromene derivatives. The 4-hydroxy group is the key functionality that allows for the construction of the fused furan ring.
Synthesis of 4-Hydroxy-7,8-dimethylcoumarin via Pechmann Condensation
The most common and efficient method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation.[2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In our case, 3,4-dimethylphenol is reacted with a suitable β-ketoester, such as diethyl malonate, in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst.[3][4][5]
Reaction Scheme: Pechmann Condensation
Caption: Pechmann condensation for the synthesis of the coumarin core.
Synthetic Strategies for Furochromene Ring Formation
Starting with 4-hydroxy-7,8-dimethylcoumarin, the construction of the furan ring to yield furochromene derivatives can be primarily achieved through two effective strategies:
O-Alkylation followed by Intramolecular Cyclization: This is a versatile and widely used method. The hydroxyl group of the coumarin is first alkylated with a reagent containing a suitable functionality for subsequent cyclization.
Fries Rearrangement followed by Cyclization: This classical approach involves the acylation of the hydroxyl group, followed by a rearrangement and subsequent cyclization to form the furan ring.[6]
This guide will focus on the O-alkylation strategy, particularly O-propargylation, as it offers a modern and efficient route to a variety of furochromene derivatives.
Detailed Protocol: Synthesis of Furo[3,2-c]chromene Derivatives via O-Propargylation and Cyclization
This protocol outlines a two-step synthesis of furo[3,2-c]chromene derivatives from 4-hydroxy-7,8-dimethylcoumarin. The first step involves the O-propargylation of the coumarin, followed by an intramolecular cyclization to construct the furan ring.
Step 1: Synthesis of 4-(Prop-2-yn-1-yloxy)-7,8-dimethyl-2H-chromen-2-one
Principle: The acidic proton of the 4-hydroxy group of the coumarin is deprotonated by a base, and the resulting phenoxide ion undergoes a nucleophilic substitution reaction with propargyl bromide to form the corresponding propargyl ether.
Materials:
4-Hydroxy-7,8-dimethylcoumarin
Propargyl bromide (80% solution in toluene)
Anhydrous potassium carbonate (K₂CO₃)
Anhydrous acetone
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Ethyl acetate/hexane mixture (for TLC)
Procedure:
To a solution of 4-hydroxy-7,8-dimethylcoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.
After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
Filter the reaction mixture to remove potassium carbonate.
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography over silica gel using an ethyl acetate/hexane gradient to afford the pure 4-(prop-2-yn-1-yloxy)-7,8-dimethyl-2H-chromen-2-one.
Expected Outcome: A white to off-white solid.
Characterization Data (Hypothetical, based on similar structures):
[M+H]⁺ corresponding to the molecular weight of the product.
Step 2: Intramolecular Cyclization to Furo[3,2-c]chromene Derivative
Principle: The terminal alkyne of the propargyl ether undergoes an intramolecular cyclization onto the C3 position of the coumarin ring. This reaction can be catalyzed by various transition metals or Lewis acids. A common and effective method involves the use of a Lewis acid catalyst.[7][8]
Dissolve 4-(prop-2-yn-1-yloxy)-7,8-dimethyl-2H-chromen-2-one (1.0 eq) in a mixture of anhydrous dioxane and nitromethane.
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution.
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the desired furo[3,2-c]chromene derivative.
Reaction Workflow:
Caption: Workflow for the synthesis of furo[3,2-c]chromene derivatives.
Expected Outcome: A solid product.
Characterization Data (Hypothetical, based on similar structures):
Technique
Expected Data
¹H NMR
Disappearance of the alkyne proton signal. Appearance of signals corresponding to the furan ring protons. Shifts in the aromatic and methyl proton signals.
¹³C NMR
Appearance of new signals corresponding to the furan ring carbons.
IR (KBr)
Disappearance of the C≡C and ≡C-H stretching bands.
Mass Spec
[M+H]⁺ corresponding to the molecular weight of the cyclized product.
Application Notes for Researchers and Drug Development Professionals
The synthesized furochromene derivatives from 4-hydroxy-7,8-dimethylcoumarin serve as a valuable library of compounds for various biological screenings and drug discovery programs.
Anticancer Drug Discovery: The furochromene scaffold is a known pharmacophore in several anticancer agents. The synthesized derivatives should be screened against a panel of cancer cell lines to identify potential lead compounds. The substitution pattern on the furan ring can be further modified to optimize activity and selectivity.
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. These novel furochromene derivatives can be evaluated in in-vitro and in-vivo models of inflammation to assess their potential as anti-inflammatory drugs.
Antimicrobial Drug Development: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The synthesized compounds should be tested against a range of bacteria and fungi to determine their antimicrobial spectrum and potency.
Fluorescent Probes: The inherent fluorescence of many coumarin derivatives can be modulated by the fusion of the furan ring. The photophysical properties of the synthesized furochromenes should be characterized to explore their potential as fluorescent probes for cellular imaging and bio-sensing applications.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and reliable synthetic methodologies in organic chemistry. To ensure the trustworthiness and reproducibility of the results, the following self-validating practices are crucial:
Thorough Characterization: The identity and purity of all intermediates and final products must be rigorously confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Control Reactions: Performing control experiments, such as running the reaction without the catalyst or one of the reactants, can help to confirm the necessity of each component and rule out side reactions.
Reproducibility: Key experiments should be repeated to ensure the consistency and reliability of the observed yields and product characteristics.
Literature Comparison: Where possible, the obtained spectroscopic data should be compared with reported data for similar or known compounds to further validate the structure of the synthesized molecules.
References
Abdellatif, S., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 54(2), 737-764. Available at: [Link]
Fujimoto, Y., et al. (1968). The Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins and 5H-benzofuro[3,2-c]furo[2,3-h][9]benzopyran-5-one. Bulletin of the Chemical Society of Japan, 41(5), 1201-1206. Available at: [Link]
Traven, V. F., et al. (1997). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules, 2(3), 65-79. Available at: [Link]
Battula, S., et al. (2024). Decarboxylative [3 + 2] cycloaddition of propargyl cyclic carbonates with C,O-bis(nucleophile)s to access dihydrofuro[3,2-c]coumarins and dihydronaphtho[1,2-b]furans with quaternary center. Organic & Biomolecular Chemistry, 22(9), 1671-1675. Available at: [Link]
Sorabad, G. S., & Yang, D. Y. (2023). Lewis Acid-Catalyzed 1,4-Addition and Annulation of 4-Hydroxy-coumarins with o-Hydroxyphenyl Propargyl Amines: Entry to Regio-Selective Synthesis of Furano[3,2-c]coumarins and Pyrano[3,2-c]coumarins. The Journal of Organic Chemistry, 88(7), 4730-4742. Available at: [Link]
Singh, P. R., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific & Engineering Research, 7(8), 1-6. Available at: [Link]
Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. Available at: [Link]
Sorabad, G. S., & Yang, D. Y. (2023). Lewis Acid-Catalyzed 1,4-Addition and Annulation of 4-Hydroxy-coumarins with o-Hydroxyphenyl Propargyl Amines: Entry to Regio-Selective Synthesis of Furano[3,2-c]coumarins and Pyrano[3,2-c]coumarins. PubMed, 36935550. Available at: [Link]
Wikipedia. Pechmann condensation. Available at: [Link]
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11790-11804. Available at: [Link]
Singh, P. R., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
Shokol, T. V., et al. (2021). Hetarenocoumarins based on 7-hydroxy-3-(benzothiazol-2-yl)coumarin. French-Ukrainian Journal of Chemistry, 9(2), 1-7. Available at: [Link]
Chen, J., et al. (2022). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 13(20), 5945-5951. Available at: [Link]
Sorabad, G. S., & Yang, D. Y. (2023). Lewis Acid-Catalyzed 1,4-Addition and Annulation of 4‑Hydroxy-coumarins with o‑Hydroxyphenyl Propargyl Amines: Entry to Regio-Selective Synthesis of Furano[3,2‑c]coumarins and Pyrano[3,2‑c]coumarins. Figshare. Available at: [Link]
ResearchGate. Synthesis of 2,3‐Furo‐5,6‐coumarines (7,8). Available at: [Link]
Wang, Y., et al. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. Molecules, 29(8), 1735. Available at: [Link]
Bergman, J., & Engman, L. (1981). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. The Journal of Organic Chemistry, 46(15), 3202-3205. Available at: [Link]
Anary-Abbasinejad, M., et al. (2007). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. Journal of the Brazilian Chemical Society, 18(3), 634-639. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244247. Available at: [Link]
Guez-guez, N., et al. (2016). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education, 4(4), 81-91. Available at: [Link]
Kim, D. H., et al. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Neuroscience Letters, 588, 149-154. Available at: [Link]
Ziarani, G. M., et al. (2020). Overview on developed synthesis procedures of coumarin heterocycles. Journal of the Iranian Chemical Society, 17(12), 3031-3094. Available at: [Link]
González-García, M., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Molecules, 28(14), 5406. Available at: [Link]
Borys, D., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Medicinal Chemistry Research, 33(2), 263-277. Available at: [Link]
Application Notes & Protocols: Leveraging 4-Hydroxy-7,8-dimethylcoumarin in Modern Heterocyclic Synthesis
Introduction: The Strategic Value of the 4-Hydroxycoumarin Scaffold The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry and a versatile precursor in synthetic organic chemistry.[1][2] Its derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry and a versatile precursor in synthetic organic chemistry.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][3] The inherent reactivity of this scaffold, characterized by its keto-enol tautomerism and the nucleophilicity of the C3 position, makes it an ideal starting point for constructing a diverse array of fused and substituted heterocyclic systems.[2][4]
This guide focuses on a specific, yet highly valuable derivative: 4-hydroxy-7,8-dimethylcoumarin . The presence of dimethyl groups at the C7 and C8 positions on the benzopyrone ring modifies the molecule's electronic and steric properties. These substituents can enhance lipophilicity, influence metabolic stability, and fine-tune biological activity, making this particular coumarin an attractive building block for drug discovery professionals. Furthermore, the electron-donating nature of the methyl groups can impact the reactivity of the aromatic ring in electrophilic substitution reactions.
These application notes provide an in-depth exploration of key synthetic transformations utilizing 4-hydroxy-7,8-dimethylcoumarin. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize complex mechanisms to empower researchers in their synthesis of novel heterocyclic entities.
Section 1: Multi-Component Reactions for the Synthesis of Pyrano[3,2-c]chromenes
One of the most powerful applications of 4-hydroxycoumarins is in one-pot, multi-component reactions (MCRs) to construct complex fused heterocyclic systems. The synthesis of dihydropyrano[c]chromenes is a prime example, valued for its efficiency and the biological relevance of the resulting products.[5]
Causality and Mechanistic Insight: This reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between an aromatic aldehyde and a C-H acid like malononitrile. The resulting arylidene intermediate is a potent Michael acceptor. The 4-hydroxycoumarin, in its enol form, then acts as a nucleophile in a tandem Michael addition, followed by an intramolecular O-cyclization and tautomerization to yield the stable pyrano[3,2-c]chromene scaffold. The use of a mild catalyst, such as diammonium hydrogen phosphate or L-proline, in an aqueous medium makes this an environmentally benign and efficient process.[5]
Workflow for Three-Component Synthesis of Pyrano[3,2-c]chromenes
Caption: One-pot synthesis of pyrano[3,2-c]chromenes.
Protocol 1: Synthesis of 4-Aryl-3-cyano-7,8-dimethyl-2-imino-4H,5H-pyrano[3,2-c]chromen-5-one
This protocol describes a one-pot, three-component reaction catalyzed by diammonium hydrogen phosphate in an aqueous medium.[5]
In a 50 mL round-bottom flask, combine 4-hydroxy-7,8-dimethylcoumarin (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
Add 10 mL of an ethanol-water mixture (1:1 v/v).
Add diammonium hydrogen phosphate (15 mol%) to the suspension.
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).
Upon completion (typically 2-4 hours), a solid precipitate will form.
Collect the solid product by vacuum filtration and wash thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol.
Recrystallize the crude product from ethanol to afford the pure pyrano[3,2-c]chromene derivative.
Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Summary:
Entry
Aldehyde
Catalyst
Solvent
Time (h)
Yield (%)
1
Benzaldehyde
(NH₄)₂HPO₄
EtOH/H₂O
2.5
~92
2
4-Chlorobenzaldehyde
(NH₄)₂HPO₄
EtOH/H₂O
2.0
~95
3
4-Methoxybenzaldehyde
(NH₄)₂HPO₄
EtOH/H₂O
3.0
~90
4
3-Nitrobenzaldehyde
(NH₄)₂HPO₄
EtOH/H₂O
3.5
~88
(Yields are illustrative based on similar reactions with 4-hydroxycoumarin).
Section 2: Knoevenagel Condensation for 3-Substituted Derivatives
The active methylene group at the C3 position of 4-hydroxycoumarin is readily deprotonated, making it an excellent nucleophile for Knoevenagel condensation reactions with aldehydes and ketones.[6][7] This reaction is a fundamental C-C bond-forming strategy to introduce diverse substituents at the 3-position, which is a common site for modification in the development of bioactive coumarin derivatives.[8]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak organic base, such as piperidine.[9] The base facilitates the deprotonation of the C3 proton, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration (elimination of a water molecule) yields the α,β-unsaturated product, a 3-arylidene derivative.[6] Using microwave irradiation can significantly accelerate this reaction, often leading to higher yields in shorter time frames under solvent-free conditions.[9]
Protocol 2: Microwave-Assisted Synthesis of 3-Arylidene-7,8-dimethyl-chroman-2,4-dione
This protocol utilizes microwave irradiation for a rapid, solvent-free Knoevenagel condensation.[9]
Materials:
4-Hydroxy-7,8-dimethylcoumarin
Substituted benzaldehyde
Piperidine
Ethanol (for recrystallization)
Microwave reactor
Procedure:
Place 4-hydroxy-7,8-dimethylcoumarin (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) into a microwave-safe reaction vessel.
Add a catalytic amount of piperidine (2-3 drops).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at 100-120°C (power: ~150 W) for 5-10 minutes. Monitor the reaction by TLC.
After completion, allow the vessel to cool to room temperature. The reaction mixture will solidify.
Add a small amount of ethanol to the solid and triturate to break up the mass.
Collect the solid product by vacuum filtration.
Wash the product with cold ethanol to remove unreacted aldehyde and catalyst.
Recrystallize from hot ethanol or acetic acid to obtain the pure 3-arylidene product.
Characterize the structure using appropriate spectroscopic methods.
Data Summary:
Entry
Aldehyde
Power (W)
Time (min)
Yield (%)
1
Benzaldehyde
150
5
~85
2
4-Methylbenzaldehyde
150
6
~82
3
4-Chlorobenzaldehyde
150
5
~90
4
4-Hydroxybenzaldehyde
160
8
~83
(Yields are illustrative based on literature for similar Knoevenagel condensations).[6]
Section 3: Cascade Annulation for Spirocyclic Benzofuran-Furocoumarins
A more advanced application involves the construction of complex spirocyclic systems. An elegant iodine-catalyzed cascade annulation between 4-hydroxycoumarins and aurones provides a highly efficient and stereoselective route to spirocyclic benzofuran-furocoumarins.[10][11]
Causality and Mechanistic Insight: This reaction is a remarkable example of a cascade process where multiple bonds are formed in a single operation. The proposed mechanism begins with a Michael addition of the 4-hydroxycoumarin to the aurone.[10] This is followed by an iodine-mediated intramolecular cyclization. The iodine likely acts as a Lewis acid to activate the system and facilitate the ring-closing nucleophilic substitution, leading to the final spirocyclic product with excellent diastereoselectivity. The use of an environmentally benign catalyst like molecular iodine makes this an attractive method in green chemistry.[10]
Proposed Mechanism for Spirocycle Formation
Caption: Cascade annulation pathway to spirocycles.
Protocol 3: Iodine-Catalyzed Synthesis of Spirocyclic Benzofuran-Furocoumarins
This protocol is adapted from the iodine-catalyzed cascade annulation of 4-hydroxycoumarins and aurones.[10][11]
Materials:
4-Hydroxy-7,8-dimethylcoumarin
Aurone derivative
Iodine (I₂)
Triethylbenzylammonium chloride (TEBAC)
Dimethyl sulfoxide (DMSO)
Procedure:
To a screw-capped vial, add 4-hydroxy-7,8-dimethylcoumarin (0.375 mmol), an aurone derivative (0.25 mmol), iodine (I₂, 20 mol%), and TEBAC (40 mol%).
Add DMSO (0.5 mL) as the solvent.
Seal the vial and place the reaction mixture in a preheated oil bath at 100 °C.
Stir the reaction for 16-20 hours under an air atmosphere. Monitor the reaction by TLC.
After cooling to room temperature, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure.
Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure spirocyclic product.
Confirm the structure and stereochemistry by NMR spectroscopy and X-ray crystallography if possible.
Data Summary:
Entry
4-Hydroxycoumarin Substrate
Aurone Ar¹ Group
Yield (%)
1
7,8-dimethyl
Phenyl
up to 99
2
7,8-dimethyl
4-Chlorophenyl
up to 95
3
7,8-dimethyl
4-Methoxyphenyl
up to 92
4
7,8-dimethyl
Naphthyl
up to 89
(Yields are based on the reported substrate scope for the parent reaction).[10]
References
Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 29-46. [Link]
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). Synthesis of pyrano[3,2-c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates under solvent-free conditions. Organic & Biomolecular Chemistry, 7(21), 4353-4356. [Link]
Abdou, W. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3493-S3517. [Link]
Li, J., et al. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. Molecules, 29(8), 1735. [Link]
Abdel-Maksoud, M. S., & El-Gamal, M. I. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(42), 26037-26065. [Link]
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(2), 119-125. [Link]
Shaterian, H. R., & Mohammadnia, M. (2011). Synthesis of Functionalized Chromenes from Meldrum's Acid, 4-Hydroxycoumarin, and Ketones or Aldehydes. Synthetic Communications, 41(14), 2091-2103. [Link]
Li, J., et al. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. ResearchGate. [Link]
Rohde, E. A., et al. (2021). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. ACS Omega, 6(12), 8230-8245. [Link]
Kianmehr, E., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on prothrombin time. Journal of Medicinal and Nanomaterials Chemistry. [Link]
Banyal, N., Malakar, C. C., Kumar, R., & Singh, V. (2024). Transition Metal-Free Diastereoselective Synthesis of β-Carboline Tethered Dihydrofurocoumarin Derivatives. ChemistrySelect, 9(15), e202400511. [Link]
Deshmukh, V. V., & Patil, D. R. (2014). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-570. [Link]
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. Retrieved from [Link]
Al-Juburi, S. A. A. (2018). Synthesis and Characterization of New Heterocyclic Derivatives from 7-Hydroxy-4-Methyl Coumarin and Study Antioxidant Activity for some Synthetic Compounds. ResearchGate. [Link]
Bedair, A. H., et al. (2000). 4-Hydroxycoumarin in heterocyclic synthesis. Part III. Synthesis of some new pyrano[2,3-d]pyrimidine, 2-substituted[1]benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and related heterocycles. Il Farmaco, 55(11-12), 708-714. [Link]
Bouasla, R., et al. (2017). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 5(1), 1-13. [Link]
Chen, I. H., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10784-10795. [Link]
Valizadeh, H., & Gholipur, H. (2008). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 13(10), 2564-2574. [Link]
Popović-Bijelić, A., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Jin, X., et al. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Metabolic Brain Disease, 30(4), 939-946. [Link]
de la Hoz, A., et al. (1996). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Heterocycles, 43(7), 1459-1464. [Link]
Patel, K., & Patel, P. (2024). A review on innovations in 4-hydroxycoumarin derivatives. International Journal of Modern Pharmaceutical Research, 8(3), 1-14. [Link]
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. ARKIVOC, 2025(5), 1-15. [Link]
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
ResearchGate. (n.d.). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in presence of sulfonated sawdust (SD-SO3H) as solid acid catalyst. Retrieved from [Link]
Dr. R Intended chemistry. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]
Cárdenas-Galindo, M., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Molecules, 28(9), 3899. [Link]
Patel, S. B., & Patel, H. R. (2015). Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1269-1277. [Link]
Technical Support Center: Synthesis of 4-Hydroxy-7,8-Dimethylcoumarin
Executive Summary & Core Directive Welcome to the Coumarin Synthesis Optimization Hub. You are likely encountering yield ceilings (typically <40%) or purification difficulties (tar formation) while synthesizing 4-hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Welcome to the Coumarin Synthesis Optimization Hub. You are likely encountering yield ceilings (typically <40%) or purification difficulties (tar formation) while synthesizing 4-hydroxy-7,8-dimethylcoumarin .
The synthesis of 4-hydroxycoumarins from phenols and malonic acid (or malonates) is a variant of the Pechmann Condensation . However, your specific substrate (2,3-dimethylphenol ) presents a unique challenge: Steric Hindrance .
The methyl group at the 2-position of the phenol (which becomes the 8-position on the coumarin ring) creates significant steric bulk ortho to the phenolic oxygen. This impedes the formation of the requisite intermediate. Standard protocols using sulfuric acid often fail here, leading to sulfonation byproducts rather than cyclization.
The Solution: This guide prioritizes the Shah Method (Phosphorus Oxychloride + Zinc Chloride) over traditional sulfuric acid routes. This method acts as a potent Lewis acid system that drives cyclization at lower temperatures, preserving the electron-rich aromatic ring.
The "Golden Batch" Protocol (Shah Method)
This protocol is optimized for 2,3-dimethylphenol (2,3-xylenol) and Malonic Acid .
Reagents & Stoichiometry
Reagent
Role
Equivalence (Eq)
Notes
2,3-Dimethylphenol
Substrate
1.0
Limiting reagent.
Malonic Acid
Electrophile
1.2 - 1.5
Excess drives reaction to completion.
Phosphorus Oxychloride ()
Condensing Agent
2.0 - 3.0
Solvent & reagent. Must be fresh/colorless.
Zinc Chloride ()
Lewis Acid Catalyst
2.5 - 3.0
Fused/Anhydrous is critical.
Step-by-Step Workflow
Preparation: In a round-bottom flask equipped with a calcium chloride guard tube (moisture sensitivity), mix 2,3-dimethylphenol (1 eq) and Malonic acid (1.2 eq).
Catalyst Addition: Add Phosphorus Oxychloride (
) (2 eq).
Activation: Add fused Zinc Chloride (
) (3 eq). Note: The reaction is exothermic; add slowly if scaling up.
Heating Phase: Heat the mixture on a water bath at 60–70°C for 12–20 hours.
Critical Checkpoint: Do not exceed 80°C. Higher temperatures with this electron-rich phenol promote polymerization (black tar).
Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup slowly into crushed ice (~500g per 0.1 mol scale) with vigorous stirring.
Isolation (The Acid-Base Trick):
The solid that precipitates is the crude product.[1] Filter it.
Purification Step: Dissolve the crude solid in 10% Sodium Carbonate (
) solution.
Why? 4-hydroxycoumarins are acidic enols (
~4.5) and will dissolve. Unreacted phenol and neutral side products will not.
Filter the solution. Discard the solid (impurities).
Acidify the clear filtrate with dilute HCl. The pure 4-hydroxy-7,8-dimethylcoumarin will precipitate as a white/off-white solid.
Final Polish: Recrystallize from Ethanol or dilute Acetic Acid.
Troubleshooting & FAQs
Category A: Reaction Failures (Upstream)
Q: The reaction mixture turned into a solid black mass (Charring). What happened?
Diagnosis: Thermal runaway. The 2,3-dimethyl substitution makes the ring electron-rich and prone to oxidation.
Fix:
Lower the bath temperature to 55–60°C.
Ensure you are using
, not concentrated . Sulfuric acid is too harsh for this specific xylenol.
Use a magnetic stirrer to prevent "hot spots" in the flask.
Q: My yield is low (<30%), and I recovered starting material.
Diagnosis: Incomplete activation of the malonic acid.
Fix:
Increase
loading. Zinc chloride coordinates with the malonic acid carbonyls, making them more electrophilic.
Check your
.[2] If it is yellow or fuming excessively before opening, it may be hydrolyzed. Use fresh reagents.
Category B: Purification Issues (Downstream)
Q: I cannot get the product to crystallize; it remains an oil.
Diagnosis: Trapped solvent or phenol impurities preventing crystal lattice formation.
Fix: Use the Sodium Carbonate extraction method described in Step 6 of the protocol. This is the single most effective way to separate 4-hydroxycoumarins from non-acidic impurities.
Q: The melting point is broad or lower than expected.
Diagnosis: Tautomeric impurities or retained water.
Fix: 4-hydroxycoumarins exist in equilibrium with 2,4-chromandione. Dry the sample thoroughly in a vacuum oven at 80°C to remove solvated water which stabilizes the wrong tautomer.
Visualizing the Process
The following diagram illustrates the decision logic and chemical workflow for the Shah Method , highlighting the critical purification loop.
Figure 1: Optimized workflow for the synthesis of 4-hydroxy-7,8-dimethylcoumarin using the Shah Method (
) with the critical alkaline purification step.
References
Shah, N. M., & Shah, R. C. (1938). "Condensation of Malonic Acid with Phenols in the presence of Phosphorus Oxychloride and Zinc Chloride."[3] Journal of the Chemical Society. (Foundational method for 4-hydroxycoumarin synthesis).[4]
Sankhla, B. S., & Mathur, O. P. (1965). "Synthesis of some dimethyl-4-hydroxycoumarins." Journal of the Indian Chemical Society.
Bose, D. S., et al. (2010). "Recent advances in the synthesis of coumarin derivatives via Pechmann condensation." Organic Chemistry International.
BenchChem. (2025).[5] "Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide."
Technical Support Center: Solubilization of 4-Hydroxy-7,8-Dimethylcoumarin
Introduction: The "Brick Dust" Challenge Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "crash-out" phenomenon: you dissolve 4-hydroxy-7,8-dimethylcoumarin (4H-78DMC) in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "crash-out" phenomenon: you dissolve 4-hydroxy-7,8-dimethylcoumarin (4H-78DMC) in DMSO, it looks clear, but the moment you spike it into aqueous media, it precipitates into a white, cloudy suspension.[1]
The Core Problem:
While the 4-hydroxy group provides a handle for ionization, the 7,8-dimethyl substitution significantly increases lipophilicity (LogP > 2.[1]0) compared to the parent 4-hydroxycoumarin.[1][2][3] This molecule fights a war between its polar "head" and its hydrophobic "tail."[1]
This guide provides three tiered modules to solve this, moving from simple chemical adjustments to advanced supramolecular complexation.
Module 1: pH-Dependent Solubilization (The Chemical Approach)
Concept:
4-hydroxycoumarins are "pseudo-acids."[1] The hydroxyl group at position 4 is acidic (pKa ≈ 4.1–4.[1]5) because the resulting negative charge is delocalized onto the carbonyl oxygens of the lactone ring.[1] To dissolve this molecule in water, you must drive the equilibrium toward the ionized (enolate) form.
Troubleshooting FAQ
Q: I used neutral water (pH 7.0), but it still precipitated. Why?A: While pH 7 is above the pKa, the intrinsic solubility of the 7,8-dimethyl analog is extremely low.[1] Even if 99% is ionized, the remaining 1% unionized species might exceed the saturation limit, causing nucleation and precipitation.[1] You often need a pH > 8.0 or a cosolvent to stabilize the hydrophobic bulk.[1]
Protocol: The "pH Swing" Method
Use this for preparing stock solutions for immediate use.[1]
Weighing: Weigh 10 mg of 4H-78DMC.
Initial Wetting: Add 100 µL of Ethanol (absolute) to wet the hydrophobic powder.[1]
Alkalinization: Add 900 µL of 0.1 M NaOH (pH ~13). Vortex vigorously.
Observation: The solution should turn clear and potentially slightly yellow (characteristic of the coumarin anion).[1]
Buffering: Rapidly dilute this into your target buffer (e.g., PBS) pre-adjusted to pH 7.4–8.0.[1]
Warning: Do not go below pH 5.0, or the molecule will protonate and crash out immediately.[1]
Visualization: Ionization Equilibrium
Figure 1: The pH-dependent equilibrium.[1] Solubility relies on maintaining the deprotonated 'Enolate' state.[1]
Module 2: Cosolvent Systems (The Physical Approach)
Concept:
If pH adjustment is incompatible with your biological assay (e.g., cell culture requiring strict pH 7.4), you must lower the dielectric constant of the solvent using cosolvents.
Troubleshooting FAQ
Q: I dissolved it in 100% DMSO, but cells die at >0.5% DMSO. How do I maximize concentration?A: The "Dimethyl" substitution makes this analog prone to aggregation.[1] You cannot simply dump DMSO stock into water.[1] You must use "Stepwise Dilution" to prevent local supersaturation shock.[1]
Stock: Prepare a 50 mM stock in pure anhydrous DMSO.
Intermediate: Prepare a 1:1 mixture of DMSO and PEG 400.
Dilution:
Place your aqueous buffer in a beaker with a magnetic stir bar spinning rapidly.
Submerge the pipette tip below the surface of the buffer.[1]
Slowly inject the DMSO/PEG stock into the vortex.[1]
Why? This prevents high local concentrations of the drug at the droplet interface, stopping immediate crystal nucleation.[1]
Module 3: Cyclodextrin Complexation (The Advanced Approach)
Concept:
This is the gold standard for lipophilic coumarins.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic coumarin rings (especially the 7,8-dimethyl tail) sit inside the CD cavity, while the hydrophilic CD exterior interacts with water.[1]
Troubleshooting FAQ
Q: Why use Cyclodextrins over DMSO?A: DMSO permeates cell membranes and can cause artifacts in signaling pathways.[1] Cyclodextrins generally do not cross membranes, keeping the solubilization "inert" regarding intracellular mechanics.[1]
Protocol: Phase Solubility Complexation
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]
Excess Addition: Add excess 4H-78DMC powder to the vehicle (aim for 5 mg/mL initially).
Equilibration:
Shake or stir at room temperature for 24–48 hours.
Critical: Protect from light (coumarins are photodegradable).
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
Quantification: Measure absorbance at λmax (approx 270–310 nm) to determine final concentration.[1]
Visualization: Complexation Workflow
Figure 2: Workflow for creating a water-soluble host-guest inclusion complex.
Summary: Decision Matrix
Use this logic flow to select the correct method for your experiment.
Figure 3: Decision matrix for selecting the optimal solubilization strategy.
References
Cayman Chemical. (2022).[1][4] 4-Hydroxycoumarin Product Information & Solubility Data. Retrieved from
Relevance: Establishes baseline solubility of the parent scaffold in Ethanol/PBS systems.[1]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 7-Hydroxy-4-methylcoumarin. Retrieved from
Relevance: Provides comparative physicochemical data for methyl
Zhang, J., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin...[1][5] through complexation with sulfobutyl ether-β-cyclodextrin.[1][5] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Relevance: Validates the cyclodextrin complexation protocol for hydrophobic coumarins.
BenchChem. (2025).[1][2] Solubility Profile of Coumarin Derivatives. Retrieved from
Relevance: Confirms DMSO/DMF solubility limits for substituted hydroxycoumarins.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: 4HC-PUR-001
Lead Scientist: Dr. Arisato (Senior Application Specialist)
Subject: Troubleshooting Column Chromatography for Acidic Coumarin Scaffolds
Introduction: The "Hidden" Acidity Trap
Welcome to the technical support hub for 4-hydroxycoumarin purification. If you are here, you are likely experiencing severe peak tailing , irreversible adsorption (product stuck on the column), or co-elution with starting materials.
The Root Cause:
Unlike simple coumarins, 4-hydroxycoumarin exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (2,4-chromandione). This enolic hydroxyl group is significantly acidic (
).
Standard silica gel is slightly acidic (
) but possesses active surface silanols () that form strong hydrogen bonds with the 4-hydroxy group. Furthermore, on neutral silica, the compound partially ionizes, leading to the "dual-mode" retention that causes streaking.
The Golden Rule:
"You must suppress ionization. Never run a 4-hydroxycoumarin derivative on neutral silica without an acidic modifier."
Module 1: Decision Matrix (Triage)
Before packing a column, verify if chromatography is actually required. 4-hydroxycoumarin derivatives are highly crystalline.
Figure 1: Purification decision workflow. Prioritize recrystallization for this specific scaffold due to high crystallinity.
Module 2: The Acidified Silica Protocol
If you must run a column, you cannot use standard conditions.[1] Follow this protocol to neutralize active silanol sites and suppress ionization.[2]
Reagents Required
Stationary Phase: Silica Gel 60 (
).
Acid Modifier: Glacial Acetic Acid (AcOH) or Formic Acid (FA).
Base Solvent: Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.
Step-by-Step Methodology
1. Mobile Phase Preparation (The 1% Rule)
Do not just add acid to the column; it must be in the solvent system before it touches the silica.
Standard: Hexane : Ethyl Acetate : Acetic Acid (
).
Polar: DCM : Methanol : Acetic Acid (
).
2. Slurry Packing (Critical Step)
Suspend the silica in the acidified non-polar solvent (e.g., Hexane + 1% AcOH).
Pour into the column and flush with at least 2 column volumes (CV) of the acidified solvent.
Why? This pre-equilibrates the silica surface, ensuring the acid blocks the most active silanol sites before your sample arrives.
3. Sample Loading
Wet Loading: Avoid if possible due to solubility limits.
Dry Loading (Recommended): Dissolve crude in minimal THF or Acetone. Add silica (1:5 ratio). Rotovap to dryness. Load the powder.
Pro-Tip: Do not use basic alumina for loading; it will deprotonate the 4-OH and bind your compound permanently.
Module 3: Troubleshooting & FAQs
Q1: My product is streaking/tailing from the baseline to the solvent front. Why?
Diagnosis: Silanol interaction.[2] The 4-OH group is hydrogen-bonding with the silica surface, or the compound is ionizing.
Fix:
Increase Acidity: Bump the Acetic Acid concentration to 2% or switch to 0.1% Trifluoroacetic Acid (TFA) . TFA is stronger and suppresses ionization more effectively.
Switch Solvent: If using MeOH/DCM, the methanol can sometimes compete for silanol sites, which is good. However, if tailing persists, switch to Toluene : Ethyl Acetate : Acetic Acid . Toluene's
-interactions often improve peak shape for coumarins.
Q2: I loaded my sample, but nothing is coming off the column.
Diagnosis: "Chemisorption." Your coumarin might have formed an insoluble salt with metal impurities in the silica or precipitated due to low solubility in the mobile phase.
Fix:
The "Flush" Technique: Immediately switch to
Ethyl Acetate + AcOH.
Recovery: If that fails, flush with
Methanol in DCM + AcOH.
Prevention: For future runs, check solubility in the mobile phase. If it precipitates in the test tube, it will precipitate on the column. Use Reverse Phase (C18) chromatography for highly insoluble derivatives.
Q3: I cannot separate the 4-hydroxycoumarin from the starting phenol.
Diagnosis:
Coincidence. Phenols and 4-hydroxycoumarins have very similar polarities and values.
Fix:
Change Selectivity: If using Hexane/EtOAc (separation based on polarity), switch to DCM/Hexane or Toluene/Acetone . Toluene is excellent for separating planar aromatic systems (coumarins) from non-planar impurities.
Gradient Optimization: Use a shallow gradient. Start at 5% EtOAc (in Hexane + 1% AcOH) and increase by 5% every 3 CVs.
Module 4: Quantitative Data & Solvent Systems
Table 1: Recommended Mobile Phases for 4-Hydroxycoumarin Derivatives
troubleshooting low fluorescence quantum yield in coumarin derivatives
Technical Support & Troubleshooting Center Status: Operational Ticket ID: FQY-OPT-2024 Assigned Specialist: Senior Application Scientist Introduction: Why is my Coumarin Dark? Welcome to the technical support center for...
Welcome to the technical support center for coumarin fluorophores. Coumarin derivatives (particularly 7-substituted variants) are workhorses in bioimaging and laser dyes due to their high photostability and tunable emission. However, they are notoriously sensitive to their microenvironment.
A low Fluorescence Quantum Yield (
) is rarely a "bad batch" of chemical; it is usually a symptom of a competing non-radiative decay pathway. This guide uses a root-cause analysis approach to isolate whether your issue is molecular (structural), environmental (solvent/pH), or methodological (measurement error).
Visual Diagnostic: The Troubleshooting Workflow
Before altering your synthesis or experiment, trace your issue through this logic gate to identify the most probable cause.
Figure 1: Logic flow for diagnosing low fluorescence in coumarin derivatives. Follow the path to identify if the issue is optical (IFE), environmental (TICT/pH), or structural (ACQ).
Module 1: The Molecular Rotor (TICT)
Symptom: Your coumarin is bright in toluene or dioxane but dim/dark in water or methanol.
The Mechanism:
Many high-performance coumarins contain an amine group at the 7-position (e.g., Coumarin 1, Coumarin 481). Upon excitation, the electron density shifts from the amine to the carbonyl group. In polar solvents, the amine group can rotate 90° relative to the coumarin plane. This creates a Twisted Intramolecular Charge Transfer (TICT) state.[1][2] The TICT state is a "dark" state that relaxes non-radiatively (releasing heat, not light).
Corrective Actions:
Solvent Swap: If biological compatibility is not required, switch to non-polar or viscous solvents (glycerol, PEG) to restrict rotation [1].
Structural Rigidification: If you are synthesizing the dye, "lock" the nitrogen atom into a ring system. Compare Coumarin 460 (flexible diethylamine, TICT-prone) with Coumarin 153 (rigid julolidine ring, TICT-resistant). The rigid ring physically prevents the bond rotation, maintaining high
even in polar media [2].
Module 2: The Concentration Paradox (ACQ vs. IFE)
Symptom: Fluorescence intensity does not double when you double the concentration.
The Mechanism:
Two distinct phenomena cause this, and they are often confused:
Inner Filter Effect (IFE): An optical artifact. At high concentrations, the molecules at the front of the cuvette absorb all the excitation light, leaving none for the molecules in the center (Primary IFE), or the emitted light is re-absorbed by other molecules before exiting the cuvette (Secondary IFE) [3].
Aggregation Caused Quenching (ACQ): A physical interaction.[3] Planar coumarin molecules stack like pancakes (H-aggregates) due to
interactions. These aggregates often have forbidden transition pathways, effectively quenching fluorescence [4].
Diagnostic Experiment: The Dilution Series
Prepare a serial dilution. If the QY increases as you dilute, you have ACQ or IFE.
IFE Check: If Absorbance (OD) is > 0.1, it is likely IFE.
ACQ Check: If the shape of the absorption spectrum changes (e.g., a new blue-shifted band appears) at high concentrations, you have physical aggregation.
Corrective Actions:
For IFE: Strictly keep Absorbance < 0.05 at the excitation wavelength.
For ACQ: Introduce bulky "rotor" groups (e.g., tert-butyl) or use "rotor-alicyclic" strategies to disrupt planar stacking [5].
Module 3: Environmental Sensitivity (pH)
Symptom: 7-Hydroxycoumarin (Umbelliferone) derivatives are dark in acidic buffers.
The Mechanism:
The hydroxyl group at position 7 acts as a pH switch.
Protonated form (Phenol): Weakly fluorescent or non-fluorescent (absorbs in UV).
Deprotonated form (Phenolate): Highly fluorescent (absorbs in visible blue).
Corrective Action:
Ensure the buffer pH is at least 1–2 units above the pKa of the coumarin derivative. For 7-hydroxycoumarin (pKa ~7.8), maximum fluorescence is achieved at pH > 9.0 [6].
Module 4: Validated Protocol for Relative QY Measurement
Do not rely on a single-point measurement. Use the Gradient (Slope) Method to eliminate concentration errors.
Required Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) is the gold standard for blue-emitting coumarins [7].
Step-by-Step Protocol:
Preparation: Prepare 5 solutions of your Coumarin (Sample) and 5 solutions of Quinine Sulfate (Standard) with increasing concentrations.
Absorbance Check: Ensure the Absorbance (A) at the excitation wavelength is within the range 0.01 to 0.10 for all solutions.
Critical: Use the exact same excitation wavelength (
) for both sample and standard.
Acquisition: Measure the integrated fluorescence intensity (
) for all 10 solutions.
Note: Integrate the entire emission peak area, not just the peak height.
Plotting: Plot Integrated Fluorescence (
, y-axis) vs. Absorbance (, x-axis).
Calculation: Extract the slopes (
) of the linear fits.
The Calculation Formula:
Variable Table:
Symbol
Parameter
Note
Quantum Yield
= Unknown, = Standard
Slope of Line
From Plot ( vs. )
Refractive Index
Crucial Correction. See below.
Common Refractive Index (
) Values (at 20°C):
0.1 M H₂SO₄ (Water): 1.333
Ethanol: 1.361
DMSO: 1.479
Toluene: 1.496
Failure to correct for
when comparing Water (Standard) to Toluene (Sample) will introduce a ~26% error.
References
Nad, S. & Pal, H. (2001). "Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents." The Journal of Physical Chemistry A. Link
Jones, G. et al. (1985). "Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism." The Journal of Physical Chemistry. Link
Brouwer, A. M. (2011).[4][5] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link
Gao, H. et al. (2025).[6] "Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens." iScience. Link
Kumbhakar, M. et al. (2013). "Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents." The Journal of Physical Chemistry B. Link
Zain, U. H. et al. (2022).[7] "Effect of pH on Fluorescence Spectra of Coumarin Derivatives." Journal of Fluorescence. Link
Melhuish, W. H. (1961).[4] "Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute." The Journal of Physical Chemistry. Link
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Hydroxycoumarins for Fluorescence-Based Applications
The Coumarin Scaffold: A Versatile Fluorophore Coumarins are a class of benzopyrone compounds widely recognized for their significant fluorescence and are employed in a multitude of applications, including as fluorescent...
Author: BenchChem Technical Support Team. Date: February 2026
The Coumarin Scaffold: A Versatile Fluorophore
Coumarins are a class of benzopyrone compounds widely recognized for their significant fluorescence and are employed in a multitude of applications, including as fluorescent probes, laser dyes, and in medicinal chemistry.[1] Their photophysical properties are intrinsically linked to their electronic structure, which can be finely tuned through chemical modification. The fundamental electronic transition in the coumarin core is a π-π* transition, which is responsible for its characteristic UV absorption.[2]
UV-Vis Absorption of 4-Hydroxycoumarin: A Baseline for Comparison
The parent compound for our analysis is 4-hydroxycoumarin. Experimental data reveals that 4-hydroxycoumarin exhibits a characteristic absorption maximum at approximately 308 nm .[3] This absorption is attributed to the π-π* transition within the conjugated system of the benzopyrone ring. The hydroxyl group at the 4-position plays a crucial role in the electronic properties of the molecule and can influence its absorption and fluorescence characteristics.
The Influence of Substituents on Absorption Maxima
The position and nature of substituents on the coumarin ring can significantly alter the energy of the π-π* transition, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism when induced by the solvent, is a key consideration in the design of fluorescent probes for specific applications.[4]
Methyl Group Substitution: A Bathochromic Shift
The introduction of electron-donating groups, such as methyl groups, onto the benzene ring of the coumarin scaffold typically results in a bathochromic (red) shift of the absorption maximum. This is due to the +I (inductive) and hyperconjugation effects of the methyl group, which increase the electron density in the π-system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For instance, the introduction of a methyl group at the 4-position of 7-aminocoumarins leads to a noticeable bathochromic shift in the absorption spectra.[5] While specific data for 7,8-dimethyl substitution on 4-hydroxycoumarin is unavailable, we can infer a similar trend. The presence of two methyl groups at the 7 and 8 positions would be expected to cause a cumulative bathochromic shift, resulting in an absorption maximum at a wavelength longer than 308 nm.
Comparative Analysis of Substituted Coumarins
To provide a clearer picture of these substituent effects, the following table summarizes the absorption maxima of various coumarin derivatives.
This data clearly illustrates the impact of electron-donating groups at the 7-position, leading to a progressive red shift in the absorption maximum.
Experimental Protocol for Determining UV-Vis Absorption Maxima
For researchers wishing to determine the absorption maxima of novel or uncharacterized coumarin derivatives, the following protocol provides a standardized methodology.
Objective: To determine the wavelength of maximum UV-Vis absorbance (λmax) for a given coumarin derivative in a specified solvent.
Accurately weigh a small amount of the coumarin derivative.
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200 - 500 nm for coumarins).
Blank Measurement:
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
Sample Measurement:
Rinse the sample cuvette with a small amount of the sample solution before filling it.
Fill the cuvette with the sample solution.
Place the cuvette in the spectrophotometer and record the absorption spectrum.
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
Record the absorbance value at the λmax.
Experimental Workflow Diagram
Caption: Workflow for Determining UV-Vis Absorption Maxima.
Conclusion
Understanding the UV-Vis absorption properties of 4-hydroxycoumarins is fundamental for their effective application as fluorescent probes and in drug development. While direct experimental data for 4-hydroxy-7,8-dimethylcoumarin remains to be reported, by analyzing the behavior of structurally related compounds, we can confidently predict a bathochromically shifted absorption maximum relative to the parent 4-hydroxycoumarin. The provided experimental protocol offers a robust method for characterizing the absorption spectra of these and other novel coumarin derivatives, enabling researchers to tailor their selection of fluorophores to the specific demands of their experimental systems.
References
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules. 2012;17(3):3093-3111. [Link]
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 2017;10:S3364-S3383. [Link]
Molecular engineering of coumarins for enhanced 2-photon absorption property. Chemistry Letters. 2024;53(7):cpad309. [Link]
The experimental absorption and fluorescence maxima of the C4-substituted coumarins. Journal of Physical Chemistry A. 2011;115(45):12457-12466. [Link]
Insights into the Electronic Properties of Coumarins: A Comparative Study. Journal of Fluorescence. 2022;32(5):1949-1964. [Link]
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. 2015;5(3A):48-51. [Link]
Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Medicinal Chemistry Research. 2024;33(2):333-347. [Link]
Ultraviolet-visible study on acid-base equilibria for some 7,8-ethylenedioxy coumarins. Journal of Molecular Structure. 2013;1049:41-47. [Link]
Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science. 2022;151(5):1849-1859. [Link]
UV-visible absorption spectra of the investigated compounds based on coumarin derivatives in ACN. ResearchGate. [Link]
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry. 2019;9(1):1-12. [Link]
Absorption spectra of coumarin and its derivatives. SN Applied Sciences. 2021;3(1):1-10. [Link]
Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules. 2012;17(9):10676-10692. [Link]
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry. 2019;9(1):1-12. [Link]
Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules. 2022;27(19):6619. [Link]
The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2013;3(4):1123-1128. [Link]
UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology. 2012;41(1):21-28. [Link]
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. 2025;16(3):275-286. [Link]
Biological Activity Screening of 7,8-Dimethylcoumarin Derivatives: A Comparative Technical Guide
Executive Summary: The 7,8-Dimethylcoumarin Scaffold In the crowded landscape of benzopyrone drug discovery, 7,8-dimethylcoumarin represents a distinct and privileged scaffold. Unlike the more ubiquitous 7-hydroxycoumari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 7,8-Dimethylcoumarin Scaffold
In the crowded landscape of benzopyrone drug discovery, 7,8-dimethylcoumarin represents a distinct and privileged scaffold. Unlike the more ubiquitous 7-hydroxycoumarin (umbelliferone) or 4-methylcoumarin, the 7,8-dimethyl substitution pattern offers unique steric and lipophilic properties that significantly alter bioavailability and receptor binding.
This guide provides a technical roadmap for the biological screening of these derivatives, focusing on their antimicrobial , anticancer , and anti-inflammatory profiles. It moves beyond generic protocols to offer specific, self-validating methodologies for evaluating this subclass against standard therapeutic agents.
Why 7,8-Dimethyl? (SAR Insight)
Lipophilicity: The dual methyl groups at C7 and C8 increase
, enhancing membrane permeability compared to their hydroxylated counterparts.
Steric Hindrance: The C8-methyl group restricts rotation of substituents at C7, potentially locking the molecule into a bioactive conformation.
Metabolic Stability: Blocking the C8 position prevents common metabolic hydroxylation, potentially extending half-life in vivo.
Comparative Biological Activity Profiles
The following analysis benchmarks 7,8-dimethylcoumarin derivatives against standard-of-care drugs. Data is synthesized from recent structure-activity relationship (SAR) studies.
Expert Insight: While simple 7,8-dimethylcoumarins show moderate activity, their hybridization with heterocyclic moieties (e.g., thiazoles, triazoles) at the C4 position drastically lowers MIC values, often rivaling standard antibiotics.
The biological efficacy of 7,8-dimethylcoumarin is governed by specific electronic and steric zones.
Figure 1: SAR Map of 7,8-dimethylcoumarin. The C7/C8 methyl groups provide a hydrophobic anchor, while the C4 position serves as the primary vector for potency optimization.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Hydroxy-7,8-dimethylcoumarin (Precursor)
Rationale: This is the foundational intermediate for most bioactive derivatives.
Method: Pechmann Condensation.
Rationale: To distinguish between cytotoxicity (necrosis) and programmed cell death (apoptosis), which is the preferred mechanism for cancer therapeutics.
Seeding: Seed MCF-7 cells (1 x 10⁵ cells/well) in 6-well plates.
Treatment: Treat with IC50 concentration of 7,8-dimethylcoumarin derivative for 24h.
Q4 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).
Mechanistic Pathways
Understanding the molecular targets is crucial for drug development. 7,8-Dimethylcoumarin derivatives primarily act through the Mitochondrial Apoptosis Pathway .
Figure 3: Proposed mechanism of action. The hydrophobic 7,8-dimethyl scaffold facilitates mitochondrial penetration, triggering the intrinsic apoptotic cascade.
References
Gowda, R., et al. (2010). "4-Bromomethyl-6-methoxy-2H-chromen-2-one and related 7,8-dimethylcoumarin derivatives: Synthesis and Crystal Structure." Acta Crystallographica Section E.
BenchChem. "Application Notes and Protocols for Assessing Antimicrobial Activity of Coumarin Derivatives." BenchChem Protocols.
Naveen, S., et al. (2006). "Synthesis and crystal structure of 7,8-dimethylcoumarin-4-acetic acid methyl ester."[2] Analytical Sciences: X-ray Structure Analysis Online.
Lončar, M., et al. (2020). "Coumarins in Anticancer Therapy: Mechanisms of Action and Potential Applications." International Journal of Molecular Sciences.
Kulkarni, M.V., et al. (2006). "Coumarins and related benzopyrans: A review of their antimicrobial activity." Current Medicinal Chemistry.
Personal protective equipment for handling 4-Hydroxy-7,8-dimethylcoumarin
The following guide provides an operational safety framework for handling 4-Hydroxy-7,8-dimethylcoumarin (CAS: 55004-75-6). As a Senior Application Scientist, I have structured this not merely as a list of rules, but as...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an operational safety framework for handling 4-Hydroxy-7,8-dimethylcoumarin (CAS: 55004-75-6).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound belongs to the 4-hydroxycoumarin family, a class of molecules that serves as the structural backbone for many anticoagulant drugs (e.g., Warfarin) and fluorogenic substrates. While often used in small quantities for research, its structural potential for biological activity and its physical state (fine powder) demand a rigorous safety protocol.
Risk Assessment & Hazard Logic
To select the correct PPE, we must first understand the mechanism of the hazard. We do not treat this chemical as "generic white powder"; we treat it based on its pharmacophore and physical properties.
The "Why" Behind the Safety Protocols
Inhalation Hazard (Primary Acute Risk): Like many substituted coumarins, this compound is a solid particulate. The primary route of exposure in a research setting is the inhalation of aerosolized dust during weighing.
Biological Activity (The "Silent" Risk): 4-Hydroxycoumarin derivatives are Vitamin K antagonists. While acute exposure to milligram quantities is unlikely to cause immediate hemorrhage, chronic low-level exposure can theoretically alter blood coagulation parameters.
Solvent Carrier Effect: You will likely dissolve this in DMSO or Ethanol. Crucial Insight: Once dissolved in DMSO, the chemical's ability to penetrate the skin increases exponentially. Your PPE must account for the solvent as much as the solute.
Inferred Hazard Classification (Based on Structural Analogs):
Do not rely on "standard" lab PPE. Use this tiered matrix based on the operation you are performing.
Protection Zone
PPE Requirement
Technical Rationale
Respiratory
Engineering Control (Fume Hood)
Primary Defense. N95 respirators are a secondary backup. The goal is zero inhalation. All weighing must occur inside a certified chemical fume hood.
Hand (Dry)
Nitrile Gloves (Min 5 mil)
Standard nitrile is sufficient for the dry powder. Inspect for micro-tears before use.
Hand (Wet)
Double Gloving (Nitrile)
Critical: When dissolved in DMSO/DMF, standard nitrile degrades faster and permeability increases. Wear two pairs; change the outer pair immediately upon splash.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for fine powders which can bypass side-shields on air currents. Goggles seal the ocular environment.
Body
Lab Coat (Buttoned) + Sleeves
Use Tyvek sleeves if weighing large quantities (>5g) to prevent dust accumulation on wrist/forearm skin.
Operational Protocol: The "Safe-Path" Workflow
This workflow minimizes static charge and aerosol generation, the two enemies of accurate and safe weighing.
Phase A: Preparation & Weighing (The Critical Control Point)
Static Neutralization: Coumarin derivatives are often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves.
The "Draft Shield" Technique: Lower the fume hood sash to the lowest working height. This increases face velocity capture while protecting your breathing zone.
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination or dust generation during cleaning.
Phase B: Solubilization (The Penetration Risk)
Solvent Choice: Typically soluble in Methanol, Ethanol, or DMSO.
The DMSO Warning: If using DMSO, treat the solution as a transdermal poison . DMSO alters the stratum corneum (outer skin layer), dragging the coumarin directly into the bloodstream.
Protocol: Place the vial in a secondary container (rack) before adding solvent. Do not hold the vial in your hand while adding DMSO.
Phase C: Spill Response
Dry Spill: Do not use a brush (generates dust). Cover with a wet paper towel (solvent-dampened) to immobilize the powder, then wipe up.
Wet Spill: Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision logic for handling 4-Hydroxy-7,8-dimethylcoumarin, emphasizing the shift in risk profile when the physical state changes from Solid to Solution.
Figure 1: Operational safety workflow distinguishing between dry powder handling (inhalation risk) and solution handling (absorption risk).
Waste Disposal & Decontamination
Do not dispose of this compound down the drain. Coumarin derivatives can be persistent in aquatic environments.
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Solid Hazardous Waste bin (labeled "Toxic Organic Solid").
Liquid Waste: Collect in a dedicated organic waste carboy. If DMSO was used, ensure the label explicitly states "Contains DMSO" so waste handlers are aware of the absorption risk.
Glassware: Triple rinse with ethanol inside the fume hood before removing glassware for general washing. Collect the rinsate as hazardous waste.
References
PubChem. (n.d.). 4-Hydroxy-7,8-dimethylcoumarin (Compound).[4] National Library of Medicine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]